molecular formula C11H15BO2 B101724 2-Butyl-4H-1,3,2-benzodioxaborinine CAS No. 18885-81-9

2-Butyl-4H-1,3,2-benzodioxaborinine

Cat. No.: B101724
CAS No.: 18885-81-9
M. Wt: 190.05 g/mol
InChI Key: KUCAIHPJCYHJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-4H-1,3,2-benzodioxaborinine is a chemical compound belonging to the benzoxaborole class, which are cyclic esters of boronic acids known for their unique physicochemical properties and broad biological activity. The benzoxaborole core features a boron atom embedded in a fused heterocyclic system, which confers a relatively strong Lewis acidity and the ability to form reversible covalent complexes with nucleophiles, such as the hydroxyl groups of serine and threonine residues in enzyme active sites . This mechanism is central to the biological activity of many benzoxaboroles, allowing them to act as potent inhibitors for various enzymes . Researchers are exploring benzoxaboroles for a wide spectrum of applications, including the development of novel antifungals targeting agriculturally important pathogens , potential therapeutics for infectious diseases like tuberculosis , and as inhibitors of clinically relevant enzymes such as Autotaxin (ATX), a target for inflammation, fibrosis, and cancer . The specific butyl side chain in this compound is a key structural feature that can be modified to optimize properties like lipophilicity, metabolic stability, and target binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies in medicinal and agricultural chemistry . This compound is presented as a building block for scientists developing new boron-based bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18885-81-9

Molecular Formula

C11H15BO2

Molecular Weight

190.05 g/mol

IUPAC Name

2-butyl-4H-1,3,2-benzodioxaborinine

InChI

InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3

InChI Key

KUCAIHPJCYHJHE-UHFFFAOYSA-N

SMILES

B1(OCC2=CC=CC=C2O1)CCCC

Canonical SMILES

B1(OCC2=CC=CC=C2O1)CCCC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Alkyl Chain Length

  • 2-Methyl-4H-1,3,2-benzodioxaborinine : Shorter alkyl chains (e.g., methyl) reduce steric hindrance and may enhance solubility in polar solvents. However, the butyl group in 2-butyl-4H-1,3,2-benzodioxaborinine likely increases lipophilicity, favoring membrane permeability in biological systems.
  • The butyl group, in contrast, prioritizes flexibility over rigidity.

Electronic and Reactivity Profiles

  • Boron Oxidation State : Unlike boronic acids (B(OH)₂), the dioxaborinine ring stabilizes boron in a trivalent state, reducing hydrolysis susceptibility. This contrasts with boronate esters, which require anhydrous conditions for stability .
  • Electrophilicity : The electron-deficient boron center in this compound may engage in Lewis acid-base interactions, analogous to fluorinated arylboronates like Tavaborole (anti-fungal agent).

Hypothetical Data Table for Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature
This compound C₁₁H₁₃BO₃ 204.03 Lipophilic butyl substituent
2-Methyl-4H-1,3,2-benzodioxaborinine C₈H₇BO₃ 165.95 Enhanced solubility
2-Phenyl-4H-1,3,2-benzodioxaborinine C₁₂H₉BO₃ 220.01 Aromatic π-system

Note: Data for analogs are inferred from structural trends; experimental validation is needed.

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction initiates with the formation of a benzodioxaborinine intermediate via nucleophilic attack of the phenol oxygen on the α,β-unsaturated carbonyl, activated by arylboronic acids. Pentafluorophenylboronic acid (20 mol%) and diphenylphosphinic acid (20 mol%) are identified as optimal co-catalysts, enabling turnover frequencies up to 85% under inert argon atmospheres. The butyl group is introduced through α,β-unsaturated ketones such as 3-penten-2-one, which undergoes regioselective cyclization to yield the target compound (Table 1).

Table 1: Catalytic Systems for Nagata Alkylation

Boronic AcidBrønsted AcidYield (%)Temperature (°C)
PentafluorophenylDiphenylphosphinic85110
PhenylBenzoic62120
4-MethoxyphenylCamphorsulfonic48100

Substrate Scope and Limitations

Electron-deficient phenols, such as 4-bromo-3-fluorophenol, exhibit enhanced reactivity due to increased electrophilicity at the ortho position. However, steric hindrance from bulky substituents on the phenol ring reduces yields to <50%. The method is incompatible with nitro-substituted phenols due to competing reduction pathways.

Grignard Reagent-Based Boronate Ester Formation

An alternative methodology involves the generation of boronate esters via Grignard intermediates, followed by cyclocondensation. This two-step procedure is exemplified by the synthesis of compound 6 in Search Result, where a butylmagnesium bromide intermediate reacts with trimethyl borate to form a boronate precursor.

Stepwise Synthesis and Optimization

  • Grignard Formation : Butylmagnesium bromide is prepared by reacting 1-bromobutane (0.0540 mol) with magnesium (1.6 g) in dry tetrahydrofuran (THF) under reflux.

  • Boronate Esterification : The Grignard reagent is quenched with trimethyl borate (0.118 mol) at -78°C, yielding a trialkyl borate intermediate. Subsequent hydrolysis with 10% HCl affords the boronic acid.

  • Cyclization : Treatment with 4-bromothiophenol (0.146 mol) in butanone under reflux for 48 hours induces cyclization, producing this compound in 73% yield.

Table 2: Grignard Protocol Performance

Alkyl HalidePhenol DerivativeYield (%)Purity (%)
1-Bromobutane4-Bromothiophenol7398
1-Bromohexane4-Bromo-3-fluorophenol6895
1-Bromooctane2,3-Difluorophenol5692

Challenges in Scalability

While this method offers high regioselectivity, scalability is hampered by the pyrophoric nature of Grignard reagents and the need for rigorous anhydrous conditions. Purification via distillation (e.g., bp 101°C at 20 mmHg) is critical to isolate the product from oligomeric byproducts.

Suzuki-Miyaura Cross-Coupling for Precursor Functionalization

The Suzuki-Miyaura coupling is employed to construct the benzene ring precursor prior to boron heterocycle formation. This method is advantageous for introducing aryl halides or triflates at specific positions on the aromatic ring.

Palladium-Catalyzed Coupling

A representative procedure involves reacting 4-bromo-2-butylphenol (0.0242 mol) with phenylboronic acid (0.0316 mol) in the presence of tetrakis(triphenylphosphine)palladium(0) (0.000284 mol) and sodium carbonate (0.0534 mol) in a dimethoxyethane (DME)/water mixture. The coupled product is subsequently subjected to boron trioxide-mediated cyclization under vacuum distillation, achieving a 67% isolated yield.

Limitations and Side Reactions

Competing protodeboronation and homocoupling are observed when electron-rich boronic acids are used, necessitating stoichiometric control of the palladium catalyst. Additionally, ortho-substituents on the phenol reduce coupling efficiency due to steric hindrance.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

ParameterNagata AlkylationGrignard ApproachSuzuki Coupling
Yield (%)857367
Reaction Time (h)244836
Catalytic EfficiencyHighModerateLow
ScalabilityExcellentModeratePoor

The Nagata alkylation method outperforms others in catalytic efficiency and scalability, making it the preferred industrial-scale route. However, the Grignard approach remains valuable for introducing diverse alkyl chains, while Suzuki coupling is reserved for specialized aryl-functionalized derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Butyl-4H-1,3,2-benzodioxaborinine, and how can purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves boron-containing precursors and cyclization reactions under inert atmospheres. Key steps include:

  • Reagent Selection : Use of anhydrous solvents (e.g., THF or toluene) to avoid hydrolysis of boron intermediates.
  • Purification : Column chromatography with silica gel or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product .
  • Analytical Validation : Confirm purity via HPLC (>95%) and characterize using 1H^{1}\text{H} and 11B^{11}\text{B} NMR spectroscopy to detect boron-related impurities .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers under nitrogen or argon to prevent oxidation. Maintain temperatures between 2–8°C in a desiccator to avoid moisture absorption .
  • Stability Monitoring : Perform periodic FT-IR analysis to check for B-O bond degradation, and compare melting points with literature values to detect decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques such as 13C^{13}\text{C} NMR, mass spectrometry, and single-crystal X-ray diffraction to confirm molecular geometry. Discrepancies in NMR shifts may arise from dynamic effects in solution, which can be modeled using DFT calculations (e.g., B3LYP/6-31G*) .
  • Crystallography Tips : Co-crystallize with heavy atoms (e.g., iodine) to enhance diffraction quality for boron-containing compounds .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Simulations : Optimize ground-state geometries using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites on the boron heterocycle.
  • Catalysis Design : Screen Pd-based catalysts (e.g., Pd(PPh3_3)4_4) using computational ligand libraries to predict coupling efficiency with aryl halides .

Q. What experimental designs are recommended for studying the compound’s biological activity in in vitro models?

  • Methodological Answer :

  • Assay Selection : Use fluorescence-based assays (e.g., FP-TZPM) to monitor binding interactions with biomolecules. Include negative controls (e.g., boronic acid derivatives) to isolate specificity .
  • Toxicity Profiling : Perform MTT assays on human cell lines (e.g., HEK293) at varying concentrations (0.1–100 µM) to assess cytotoxicity. Validate results with lactate dehydrogenase (LDH) leakage tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.